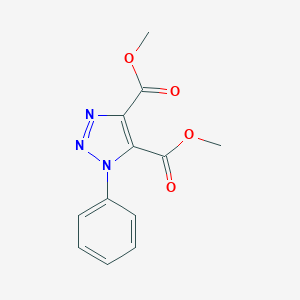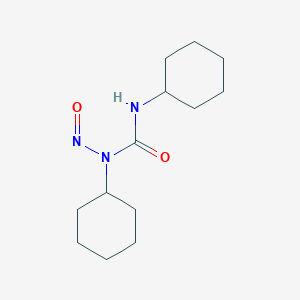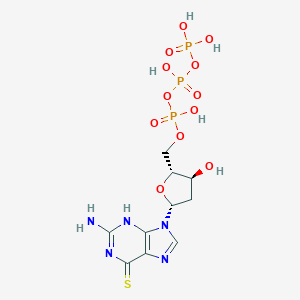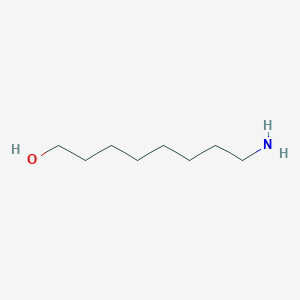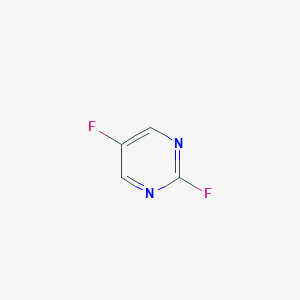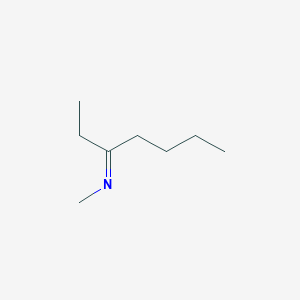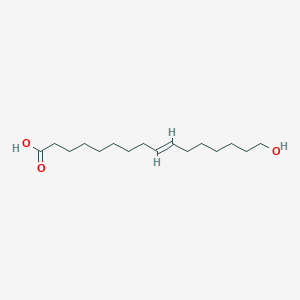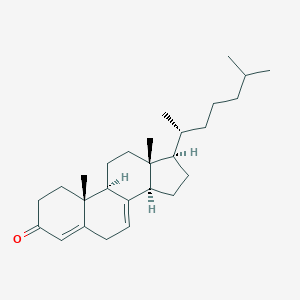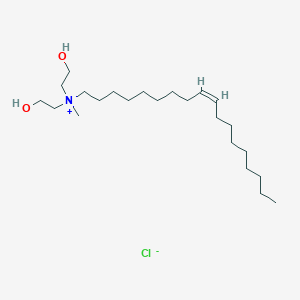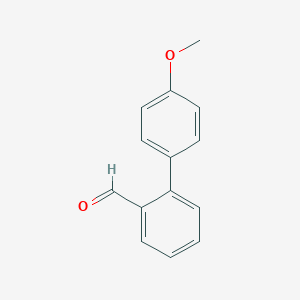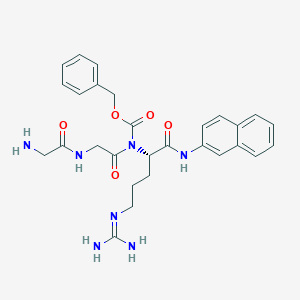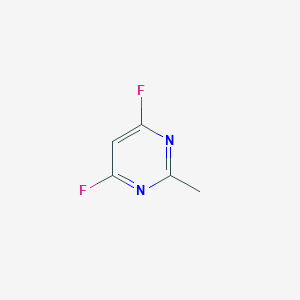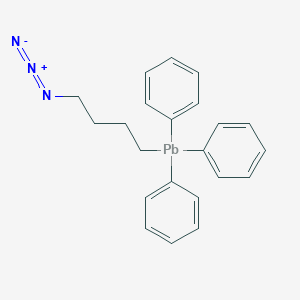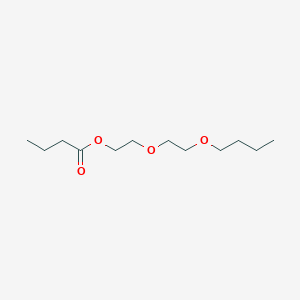
2-(2-Butoxyethoxy)ethyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Butoxyethoxy)ethyl butanoate, also known as DBE-DB, is a chemical compound that is widely used in various scientific research applications. This compound is a clear, colorless liquid with a mild odor and is commonly used as a solvent in various laboratory experiments.
Mechanism Of Action
The mechanism of action of 2-(2-Butoxyethoxy)ethyl butanoate is not well understood. However, it is believed to act as a solvent by dissolving various organic compounds and facilitating their isolation and purification.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-(2-Butoxyethoxy)ethyl butanoate. However, studies have shown that this compound is relatively non-toxic and does not pose a significant risk to human health.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(2-Butoxyethoxy)ethyl butanoate as a solvent in laboratory experiments is its ability to dissolve a wide range of organic compounds. Additionally, it has a relatively low toxicity and is not harmful to the environment. However, its use is limited by its relatively high cost and the fact that it is not suitable for use with certain types of compounds.
Future Directions
There are several potential future directions for research involving 2-(2-Butoxyethoxy)ethyl butanoate. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, there is a need for further research into the mechanism of action of this compound, as well as its potential applications in various scientific fields. Finally, there is a need to explore the potential environmental impacts of using 2-(2-Butoxyethoxy)ethyl butanoate in laboratory experiments.
Synthesis Methods
The synthesis of 2-(2-Butoxyethoxy)ethyl butanoate involves the reaction of butanoic acid with 2-(2-butoxyethoxy)ethanol in the presence of a catalyst. This process is typically carried out under controlled conditions to ensure the purity and quality of the final product.
Scientific Research Applications
2-(2-Butoxyethoxy)ethyl butanoate is commonly used as a solvent in various scientific research applications. This compound is particularly useful in the field of organic chemistry, where it is used to dissolve and isolate various organic compounds. Additionally, it is used in the production of various polymers and resins.
properties
CAS RN |
17611-91-5 |
|---|---|
Product Name |
2-(2-Butoxyethoxy)ethyl butanoate |
Molecular Formula |
C12H24O4 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-(2-butoxyethoxy)ethyl butanoate |
InChI |
InChI=1S/C12H24O4/c1-3-5-7-14-8-9-15-10-11-16-12(13)6-4-2/h3-11H2,1-2H3 |
InChI Key |
UWAALKSFUOKZEZ-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCCOC(=O)CCC |
Canonical SMILES |
CCCCOCCOCCOC(=O)CCC |
Other CAS RN |
17611-91-5 |
synonyms |
2-(2-butoxyethoxy)ethyl butanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



